![molecular formula C22H35N3O5Si B13744979 Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 282089-75-2](/img/structure/B13744979.png)
Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- is a complex organic compound with the molecular formula C22H35N3O5Si and a molecular weight of 449.6159 g/mol . This compound is known for its unique structure, which includes an isocyanate group, a cyclohexyl ring, a phenyl group, and a trimethoxysilylpropyl group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 3-(isocyanatomethyl)cyclohexylmethylamine with N-phenyl-N-[3-(trimethoxysilyl)propyl]urea under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Corresponding oxidized urea derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays and drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties allow it to interact with biological targets, making it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its ability to form strong bonds with various substrates makes it valuable in material science .
Mecanismo De Acción
The mechanism of action of Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or thiols, forming stable covalent bonds. This reactivity allows the compound to modify proteins and other biomolecules, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)ethyl]-
- Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)butyl]-
Uniqueness
Compared to similar compounds, Urea, N’-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]- stands out due to its specific combination of functional groups. The presence of the trimethoxysilylpropyl group enhances its reactivity and allows for the formation of strong bonds with various substrates, making it more versatile in applications .
Propiedades
Número CAS |
282089-75-2 |
|---|---|
Fórmula molecular |
C22H35N3O5Si |
Peso molecular |
449.6 g/mol |
Nombre IUPAC |
3-[[3-(isocyanatomethyl)cyclohexyl]methyl]-1-phenyl-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C22H35N3O5Si/c1-28-31(29-2,30-3)14-8-13-25(21-11-5-4-6-12-21)22(27)24-17-20-10-7-9-19(15-20)16-23-18-26/h4-6,11-12,19-20H,7-10,13-17H2,1-3H3,(H,24,27) |
Clave InChI |
PVBMYCWKNJZKIG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCN(C1=CC=CC=C1)C(=O)NCC2CCCC(C2)CN=C=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





-methanone](/img/structure/B13744928.png)
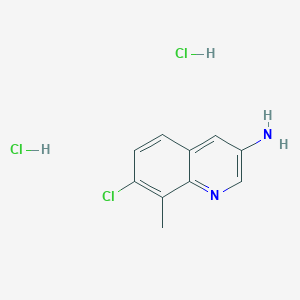
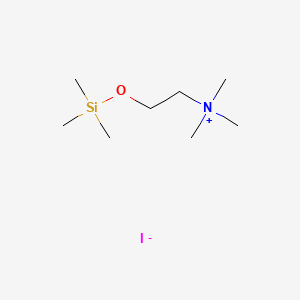
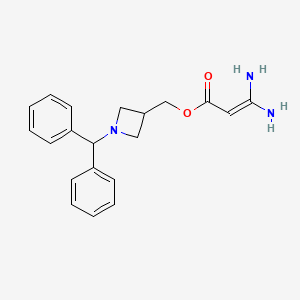


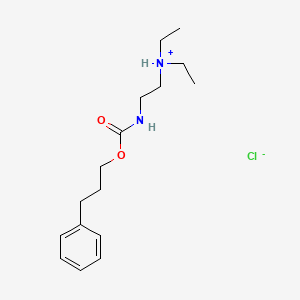

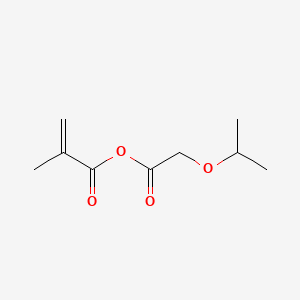
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
